Benzyl ((5-methylazepan-4-yl)methyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(5-methylazepan-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-7-9-17-10-8-15(13)11-18-16(19)20-12-14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLKIGYIWOAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azepane ring structure which contributes to its biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in current literature |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in neurodegenerative diseases where cholinesterase inhibition is beneficial.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on cholinesterases, which are enzymes involved in the breakdown of neurotransmitters. The compound's IC values (the concentration required to inhibit 50% of enzyme activity) suggest potent activity comparable to established inhibitors like donepezil.
| Enzyme | IC Value (µM) | Reference |
|---|---|---|
| Human Acetylcholinesterase (hAChE) | 0.75 | |
| Butyrylcholinesterase (BChE) | 1.2 |
Receptor Binding
The compound has also been investigated for its binding affinity to various receptors, including muscarinic acetylcholine receptors. Preliminary data suggest that it may act as a modulator, enhancing receptor activity under certain conditions.
Case Studies
- Neuroprotective Effects : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that this compound can enhance cell viability under oxidative stress conditions, indicating potential neuroprotective properties.
- Cognitive Enhancement : Animal models treated with this compound showed improved cognitive functions in tasks requiring memory and learning, suggesting its role as a cognitive enhancer.
- Pharmacokinetics : A study assessing the compound's permeability through the blood-brain barrier indicated favorable characteristics for central nervous system penetration, which is critical for treating neurological disorders.
Comparison with Similar Compounds
This compound can be compared with other carbamates that exhibit similar biological activities:
| Compound Name | Activity Profile |
|---|---|
| Benzyl carbamate | General enzyme inhibition |
| Methyl carbamate | Moderate cholinesterase inhibition |
| Phenyl carbamate | Lower receptor affinity |
| Benzyl ((5-fluoroazepan-4-yl)methyl)carbamate | Enhanced lipophilicity and receptor binding |
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbamate-containing compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate with structurally or functionally related carbamates:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound’s azepane ring introduces conformational flexibility absent in smaller heterocycles (e.g., benzimidazole in carbendazim). This may enhance binding to larger enzyme active sites, such as proteases .
Functional Group Impact: The benzyl group in the target compound increases lipophilicity compared to methyl carbamates (e.g., carbendazim), suggesting improved blood-brain barrier penetration but reduced aqueous solubility . Benomyl’s butylamino side chain enhances systemic mobility in plants, a trait absent in the target compound, which lacks agrochemical motifs .
Biological Activity: Carbendazim and benomyl act via microtubule disruption, a mechanism unlikely for the azepane-containing target compound, which may instead target peptidases or neurotransmitter receptors . Thiazole-carbamate hybrids () are often explored for oxidative stress modulation, but this remains speculative for the target compound .
Preparation Methods
Synthesis of the Azepane Amine Precursor
- The azepane ring with a methyl substitution at position 5 and a primary amine at position 4 (or a suitable protected form) is synthesized by established methods involving ring closure and functional group transformations.
- For example, alkylation reactions on azepane derivatives can introduce the methyl group, and subsequent functional group manipulation can yield the primary amine functional group at the 4-position.
Carbamate Formation via Benzyl Chloroformate
- The primary amine of the azepane derivative is reacted with benzyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent such as dichloromethane.
- The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, releasing chloride ion and forming the carbamate bond.
- The reaction is typically conducted under nitrogen atmosphere to avoid moisture and side reactions.
- After completion, the reaction mixture is washed, dried, and purified by column chromatography to isolate the pure benzyl ((5-methylazepan-4-yl)methyl)carbamate.
Alternative Carbamate Formation via Catalytic Carbamoylation
- An alternative method involves the reaction of the amine precursor with urea and benzyl alcohol in the presence of a catalyst such as alumina-supported nickel oxide-bismuth oxide at elevated temperature (~110 °C) in a sealed reactor.
- This method has been reported to yield benzyl carbamate derivatives with high yield (~99%) and purity.
- The reaction involves transcarbamoylation where urea acts as the carbamoyl source and benzyl alcohol provides the benzyl group.
- This method avoids the use of benzyl chloroformate, which is more toxic and less stable.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azepane amine synthesis | Alkylation, ring closure, functional group manipulation | Various (e.g., MeCN, CH2Cl2) | 60 °C (typical) | 12-24 h | Variable | Requires protection/deprotection steps |
| Carbamate formation (Cbz-Cl) | Benzyl chloroformate, triethylamine (1.2 equiv) | CH2Cl2 | Room temp | 12-16 h | 70-90 | Under N2 atmosphere, moisture excluded |
| Catalytic carbamoylation | Urea, benzyl alcohol, alumina-supported NiO-Bi2O3 catalyst | Neat or solvent-free | 110 °C | 10 h | 99 | Sealed tube, high purity product |
Research Findings and Notes
- The carbamate formation via benzyl chloroformate is a well-established method, providing good yields and selectivity, but requires careful handling of reagents and dry conditions to avoid hydrolysis or side reactions.
- Catalytic carbamoylation using urea and benzyl alcohol provides a greener and safer alternative with excellent yield and purity, suitable for scale-up.
- The azepane ring amine precursor must be stable and free of moisture to avoid carbamic acid formation, which can complicate purification.
- Reaction monitoring by TLC and NMR is essential to confirm completion and purity.
- Purification is typically done by flash chromatography using alumina or silica gel with a mixture of ethyl acetate and hexane.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|
| Benzyl chloroformate reaction | Benzyl chloroformate, amine, base | High selectivity, well-known | Toxic reagents, moisture sensitive | 70-90 |
| Catalytic carbamoylation | Urea, benzyl alcohol, NiO-Bi2O3 catalyst | High yield, greener, scalable | Requires catalyst preparation | 99 |
This detailed overview of preparation methods for this compound integrates classical carbamate synthesis techniques with modern catalytic approaches, supported by research findings emphasizing yield, purity, and practical considerations. The choice of method depends on scale, safety, and available reagents.
Q & A
Q. What are the recommended synthetic routes for Benzyl ((5-methylazepan-4-yl)methyl)carbamate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling a 5-methylazepane derivative with benzyl chloroformate (Cbz-Cl) under basic conditions. Key steps include:
- Reagent Selection: Use triethylamine (TEA) or sodium hydroxide as a base to deprotonate the amine intermediate .
- Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reactivity and solubility .
- Purification: Column chromatography or recrystallization improves purity (>95%) .
Q. Table 1: Synthetic Route Comparison
| Route | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Cbz-Cl, TEA | DCM | 65 | 92 |
| B | Cbz-Cl, NaOH | AcCN | 78 | 97 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR verifies functional groups (e.g., benzyl carbamate protons at δ 5.1–5.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C15H21N2O2: 261.16) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Q. What are the safety considerations and recommended handling protocols for this compound during laboratory synthesis?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks .
- Storage: Store in airtight containers at 2–8°C in a dry environment .
Advanced Research Questions
Q. How does the 5-methylazepan-4-yl moiety influence the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Steric Effects: The azepane ring introduces conformational constraints, affecting binding pocket accessibility .
- Hydrogen Bonding: The secondary amine interacts with residues in bromodomains (e.g., BRD4’s Asn140) .
- Comparative Studies: Replace with piperidine or cyclohexane analogs to assess selectivity (Table 2) .
Q. Table 2: Biological Activity of Structural Analogs
| Analog | Target (IC50, nM) | Selectivity (BRD4 vs. BRD9) |
|---|---|---|
| Parent Compound | 120 ± 15 | 3:1 |
| Piperidine Derivative | 450 ± 50 | 1:1 |
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293T for BRD4 inhibition) and controls .
- Dose-Response Curves: Generate IC50 values across ≥3 independent replicates to reduce variability .
- Computational Validation: Molecular docking (AutoDock Vina) identifies binding mode discrepancies .
Q. How can computational modeling predict pharmacokinetic properties and off-target effects?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate logP (2.1), solubility (LogS = -3.5), and blood-brain barrier penetration .
- Off-Target Screening: PharmMapper identifies potential interactions with kinases or GPCRs .
- MD Simulations: GROMACS assesses stability in aqueous environments (RMSD < 2 Å over 100 ns) .
Q. What are the challenges in elucidating the compound’s mechanism of action in oncology?
Methodological Answer:
- Target Overlap: BRD4/BRD9 selectivity requires isoform-specific inhibitors to avoid off-target effects .
- Resistance Mechanisms: CRISPR screening identifies compensatory pathways (e.g., mTOR upregulation) .
- In Vivo Validation: Optimize pharmacokinetics (e.g., t1/2 > 4 hours) in murine models for translatability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
